molecular formula C9H8FNO4 B2663565 Methyl 6-fluoro-2-methyl-3-nitrobenzoate CAS No. 1079992-97-4

Methyl 6-fluoro-2-methyl-3-nitrobenzoate

Cat. No.: B2663565
CAS No.: 1079992-97-4
M. Wt: 213.164
InChI Key: VSAHHNFBEGJLEX-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4. It is a derivative of benzoic acid, featuring a nitro group at the third position, a methyl group at the second position, and a fluorine atom at the sixth position on the benzene ring. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .

Scientific Research Applications

Methyl 6-fluoro-2-methyl-3-nitrobenzoate is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Safety and Hazards

While specific safety and hazard information for “Methyl 6-fluoro-2-methyl-3-nitrobenzoate” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment . It is also recommended to avoid letting the product enter drains .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-fluoro-2-methyl-3-nitrobenzoate can be synthesized through the esterification of 6-fluoro-2-methyl-3-nitrobenzoic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include the use of automated systems for precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in a polar solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 6-fluoro-2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-3-nitrobenzoate
  • Methyl 2,6-difluoro-3-nitrobenzoate
  • Methyl 4-fluoro-3-nitrobenzoate

Uniqueness

Methyl 6-fluoro-2-methyl-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a nitro group on the benzene ring makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 6-fluoro-2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAHHNFBEGJLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 6-fluoro-2-methyl-3-nitrobenzoic acid (21.2 g, 0.107 mol), powdered potassium carbonate (36.8, 0.266 mol) in DMF (200 mL) was added methyl iodide (37.8 g, 0.266 mol). The mixture was stirred at ambient temperature for 16 hours, then diluted with water and extracted with EtOAc. The combined organic extracts were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. Column chromatography (20% ethyl acetate/hexane) afforded 12.6 g (56%) of the title compound.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
0.266 mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56%

Synthesis routes and methods II

Procedure details

A crudely purified product (20.7 g) of 6-fluoro-2-methyl-3-nitrobenzoic acid was dissolved in N,N-dimethylformamide (208 mL), and potassium carbonate (28.7 g, 208 mmol) and iodomethane (8.45 mL, 135 mmol) were added at room temperature. The reaction solution was stirred at room temperature for 12 hr, and poured into water, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure to give the title compound as a crudely purified product (21.0 g, yield 95%).
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
208 mL
Type
solvent
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step Two
Quantity
8.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

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